molecular formula C20H23NO B14208084 3-Benzyl-1-(2-phenylethyl)piperidin-4-one CAS No. 834155-06-5

3-Benzyl-1-(2-phenylethyl)piperidin-4-one

Cat. No.: B14208084
CAS No.: 834155-06-5
M. Wt: 293.4 g/mol
InChI Key: GYNJJJSCBNDSDY-UHFFFAOYSA-N
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Description

3-Benzyl-1-(2-phenylethyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a benzyl group and a phenylethyl group attached to the piperidinone ring. It is used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(2-phenylethyl)piperidin-4-one typically involves the reaction of 4-piperidone with benzyl bromide and phenethyl bromide under basic conditions. The reaction is carried out in a biphasic system with a phase transfer catalyst to facilitate the transfer of the reactants between the aqueous and organic phases . The reaction conditions include:

    Temperature: 60-80°C

    Solvent: Dichloromethane or toluene

    Base: Sodium hydroxide or potassium carbonate

    Catalyst: Tetrabutylammonium bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The benzyl and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzyl ketone or phenylacetic acid derivatives.

    Reduction: Benzyl alcohol or phenylethyl alcohol derivatives.

    Substitution: Various substituted piperidinones depending on the substituents used.

Scientific Research Applications

3-Benzyl-1-(2-phenylethyl)piperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(2-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may interact with opioid receptors, similar to other piperidine derivatives, to exert analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1-(2-phenylethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenylethyl groups contribute to its unique reactivity and potential therapeutic applications.

Properties

CAS No.

834155-06-5

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

3-benzyl-1-(2-phenylethyl)piperidin-4-one

InChI

InChI=1S/C20H23NO/c22-20-12-14-21(13-11-17-7-3-1-4-8-17)16-19(20)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2

InChI Key

GYNJJJSCBNDSDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)CC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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